molecular formula C21H28Cl3N3OS B1202941 Perphenazine dihydrochloride CAS No. 2015-28-3

Perphenazine dihydrochloride

Cat. No. B1202941
CAS RN: 2015-28-3
M. Wt: 476.9 g/mol
InChI Key: JGTYANSBOIVAMH-UHFFFAOYSA-N
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Description

Perphenazine dihydrochloride is an orally active dopamine receptor and histamine-1 receptor antagonist . It binds to dopamine D2, D3, and 5-HT2A receptors with Ki values of 0.56 nM, 0.43 nM, and 6 nM, respectively . It also binds to the Alpha-1A adrenergic receptor .


Synthesis Analysis

Perphenazine is a derivative of phenothiazine . A modified and improved method was followed for the synthesis of phenothiazine derivatives . The synthesized compounds were characterized by IR, 1H NMR, and 13C NMR spectroscopy .


Molecular Structure Analysis

Perphenazine dihydrochloride has a molecular formula of C21H28Cl3N3OS . The crystal structure of Perphenazine was determined using single crystal diffractometric data . There are two independent molecules in the asymmetric unit, each with slightly different conformations .


Physical And Chemical Properties Analysis

Perphenazine dihydrochloride has a molecular weight of 484.94 . It is a stable isotope labelled API .

Scientific Research Applications

  • Psychiatric Treatment : Perphenazine is recognized for its efficacy in psychiatry. It's particularly potent for treating conditions like anxiety, tension, and psychomotor excitement, offering an alternative to earlier phenothiazines like chlorpromazine (Bradshaw, 1969).

  • Antipsychotic Therapy : It's effective in managing both acute and chronic psychotic states. Clinical trials found it comparable to chlorpromazine in its effects, but with a lower required dose and distinct side effects like extrapyramidal symptoms (Cahn & Lehmann, 1957).

  • Anticancer Potential : Recent research indicates that perphenazine and similar phenothiazines might inhibit the viability of various cancer cell lines, making them promising for cancer treatment. These effects are mediated through impacts on cell cycle, proliferation, and apoptosis (Otręba & Kośmider, 2020).

  • Treatment of Schizophrenia : Perphenazine has been a staple in treating schizophrenia and related psychoses for many years. Its effects and side effects are similar to other antipsychotics, but it's known for being cost-effective and widely used (Hartung et al., 2005).

  • Distribution and Excretion Studies : Research on perphenazine's distribution and excretion in animal models has contributed to understanding its pharmacokinetics, crucial for safe and effective clinical use (Symchowicz et al., 1962).

  • Antiviral Research : Studies have also explored the potential antiviral activities of perphenazine, especially in the context of RNA-viruses. This research area is still emerging and requires more exploration (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

  • Electrochemical Studies : Perphenazine's electrochemical behavior has been analyzed using modern techniques like graphene oxide nanosheet-modified electrodes, contributing to methods of drug quantification and analysis (Heli, Sattarahmady, & Zare, 2015).

Safety And Hazards

Perphenazine dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands thoroughly after handling .

properties

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3OS.2ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTYANSBOIVAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173977
Record name Perphenazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perphenazine dihydrochloride

CAS RN

2015-28-3
Record name Perphenazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perphenazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazine-1-ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERPHENAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THW7Y583I9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
AT Gowda, HS Gowda, NMM Gowda - Analyst, 1984 - pubs.rsc.org
… Keywords: Osmium determination; spectrophotometry; perphenazine dihydrochloride; syserkite ore … In this paper we propose perphenazine dihydrochloride (2-(4-[3-(2- …
Number of citations: 25 pubs.rsc.org
MY Blazheyevskiy, M Kucherb, OS Shpychak - 2019 - dspace.nuph.edu.ua
… determination of Perphenazine dihydrochloride is presented. … determination of Perphenazine dihydrochloride. The UV … determination of Perphenazine dihydrochloride in the …
Number of citations: 1 dspace.nuph.edu.ua
S Symchowicz, WD Peckham, M Eisler… - Biochemical …, 1962 - Elsevier
… Tissue distribution and excretion of radioactivity were studied in rats after subcutaneous injection of 0.3 mg of asS-labeled perphenazine dihydrochloride/kg body weight. Maximal …
Number of citations: 23 www.sciencedirect.com
HS Gowda, AT Gowda, NMM Gowda - Microchemical journal, 1985 - Elsevier
… Perphenazine dihydrochloride, PPN, is proposed as a new reagent for the spectropho… -1-piperazineethanol dihydrochloride or perphenazine dihydrochloride (PPN) was proposed for …
Number of citations: 7 www.sciencedirect.com
HS Gowda, BM Mohan, SA Ahmed - Talanta, 1980 - Elsevier
… cyamepromazine maleate, perphenazine dihydrochloride and mepazine hydrochloride are proposed as redox indicators in the titration of hydroquinone. metol and ascorbic acid with …
Number of citations: 9 www.sciencedirect.com
S Symchowicz, WD Peckham, CA Korduba… - Biochemical …, 1962 - Elsevier
… The standard dose of perphenazine dihydrochloride was 0.6 mg/kg body weight given by subcutaneous injection. The animals were housed in individual metabolism cages and urine …
Number of citations: 12 www.sciencedirect.com
HR Angelo, A Petersen - Therapeutic drug monitoring, 2001 - journals.lww.com
In Denmark, haloperidol, perphenazine, and zuclopenthixol are among the most frequently requested antipsychotics for therapeutic drug monitoring. With the number of requests made …
Number of citations: 27 journals.lww.com
HS Gowda, BM Mohan - 1981 - nopr.niscpr.res.in
… Cyamepromazine maleate, profenamine hydrochloride, triflupromazine hydrochloride, fluphenazine dihydrochloride and perphenazine dihydrochloride are proposed as redox …
Number of citations: 0 nopr.niscpr.res.in
OE Shlusar, MY Blazheevski - Farmatsevtychnyi zhurnal, 2012 - pharmj.org.ua
… A selective methods for spectrophotometric determination of perphenazine dihydrochloride in tablet in the form of its S-oxide obtained by potassium hydrogenperoxomonosulfate was …
Number of citations: 1 pharmj.org.ua
I YAMAMOTO, R INOKI, K IWATSUBO - The Japanese Journal of …, 1967 - jstage.jst.go.jp
… Phenothiazine derivatives employed were as follows: chlorpromazine hydrochloride, perphenazine dihydrochloride, levomepromazine hydro chloride, chlorprothixene hydrochloride, TX…
Number of citations: 1 www.jstage.jst.go.jp

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